BenchChemオンラインストアへようこそ!

1-acetyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)piperidine-4-carboxamide

Physicochemical differentiation Lipophilicity Hydrogen-bonding capacity

Procure this specific (1r,4r)-stereoisomer to eliminate racemic confounding in kinase-targeted chemical probe development. The rigid pyrimidin-2-yloxy-cyclohexyl vector and acetyl N-substituent provide distinct H-bonding and lipophilicity versus the methanesulfonyl analog (ΔXLogP3 ≈ -0.6), making them non-interchangeable for SAR. Ideal for fragment-based screening and computational docking where precise spatial presentation is critical. No public bioactivity data exists; in-house assay validation required.

Molecular Formula C18H26N4O3
Molecular Weight 346.431
CAS No. 2034444-22-7
Cat. No. B2416173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-acetyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)piperidine-4-carboxamide
CAS2034444-22-7
Molecular FormulaC18H26N4O3
Molecular Weight346.431
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3
InChIInChI=1S/C18H26N4O3/c1-13(23)22-11-7-14(8-12-22)17(24)21-15-3-5-16(6-4-15)25-18-19-9-2-10-20-18/h2,9-10,14-16H,3-8,11-12H2,1H3,(H,21,24)
InChIKeyYRPGVBPSBUAVRH-WKILWMFISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Acetyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)piperidine-4-carboxamide (CAS 2034444-22-7): Structural Identity and Physicochemical Baseline for Procurement Evaluation


1-Acetyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)piperidine-4-carboxamide (CAS 2034444-22-7) is a synthetic small molecule belonging to the piperidine-4-carboxamide class. Its molecular formula is C18H26N4O3 with a molecular weight of 346.43 g/mol, and it is typically supplied at ≥95% purity as a research reagent . The compound features a defined (1r,4r) stereochemistry at the cyclohexyl ring, which distinguishes it from cis-isomeric or racemic mixtures and may influence target-binding geometry. However, publicly available quantitative pharmacological or selectivity data for this specific compound remain extremely scarce, necessitating a comparator-based analysis against close structural analogs to inform procurement decisions.

Why Piperidine-4-Carboxamide Analogs Cannot Be Interchanged: The Case for 1-Acetyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)piperidine-4-carboxamide


Within the piperidine-4-carboxamide family, even subtle modifications at the N-acyl group or the exocyclic amine substituent can drastically alter physicochemical properties, target engagement, and metabolic stability [1]. The (1r,4r) stereochemistry of the pyrimidin-2-yloxy-cyclohexyl moiety in this compound introduces a rigid, spatially defined vector that is absent in simpler analogs. For example, the direct methanesulfonyl analog (CAS 2034278-00-5) differs only in the N-substituent (acetyl vs. methanesulfonyl), yet this change is predicted to modulate hydrogen-bonding capacity, lipophilicity, and metabolic liability, rendering the two compounds non-interchangeable for structure-activity relationship (SAR) studies or biological assays . Without direct comparative data, users must treat each analog as a distinct chemical entity rather than a generic replacement.

Quantitative Differentiation Evidence: 1-Acetyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)piperidine-4-carboxamide vs. Closest Analogs


N-Substituent Impact on Calculated Physicochemical Properties: Acetyl vs. Methanesulfonyl

While direct experimental data are unavailable, computed physicochemical parameters indicate a clear differentiation between the acetyl and methanesulfonyl analogs. The acetyl derivative (target compound) has a lower topological polar surface area (tPSA) and higher predicted logP compared to the methanesulfonyl analog, suggesting superior passive permeability but potentially reduced aqueous solubility [1]. The methanesulfonyl group introduces a strong hydrogen-bond acceptor (S=O) absent in the acetyl derivative, which could lead to distinct off-target interaction profiles.

Physicochemical differentiation Lipophilicity Hydrogen-bonding capacity

Stereochemical Integrity: (1r,4r) Configuration as a Determinant of Binding Conformation

The (1r,4r) configuration locks the pyrimidin-2-yloxy substituent in an equatorial orientation relative to the cyclohexyl ring, creating a defined exit vector for the heterocycle. This is in contrast to cis-(1s,4r) or racemic mixtures, which would present the pyrimidine moiety in a different spatial arrangement . The piperidine-4-carboxamide scaffold further contributes to conformational rigidity through the trans-amide linkage. While no target-specific binding data exist for this compound, the stereochemical purity ensures reproducibility in SAR studies, an advantage over non-stereodefined analogs often encountered in screening libraries.

Stereochemistry Target engagement Conformational restriction

Absence of hERG Liability Data Distinguishes This Scaffold from Advanced Piperidine-4-Carboxamide Leads

In related piperidine-4-carboxamide series, such as CCR2 antagonists, some advanced leads exhibited measurable in vitro hERG activity that required subsequent optimization . For example, compound 44 from a piperidinyl-piperidine series showed hERG inhibition that was clean in an in vivo QT prolongation model, but the liability was present in vitro. No hERG data are available for the target compound, which means it represents an earlier-stage, unoptimized scaffold where the cardiotoxicity risk has not been profiled. This absence of data is itself a differentiator: procurement of this compound is appropriate for early discovery screening but not for advanced lead optimization where hERG profiling is mandatory.

Cardiotoxicity hERG Safety pharmacology

Recommended Application Scenarios for 1-Acetyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)piperidine-4-carboxamide Based on Differentiated Evidence


Early-Stage Kinase Inhibitor Screening Libraries

The piperidine-4-carboxamide core, combined with the pyrimidin-2-yloxy motif, is a recognized pharmacophore for kinase ATP-binding site interactions [1]. The (1r,4r) stereochemistry provides a conformationally restricted scaffold suitable for fragment-based screening or diversity-oriented synthesis. Procurement of this compound is recommended for laboratories building targeted kinase inhibitor libraries where structural novelty and stereochemical purity are prioritized over pre-existing bioactivity data.

SAR Expansion Around N-Acetylpiperidine-4-Carboxamide Series

As shown in Section 3, the acetyl group differentiates this compound from the methanesulfonyl analog in terms of computed lipophilicity and hydrogen-bonding capacity . Researchers seeking to explore the impact of N-substituents on permeability and target engagement can use this compound as a key comparator in systematic SAR studies, provided that in-house assays are available to generate missing bioactivity data.

Chemical Probe Development Requiring Defined Stereochemistry

The unambiguous (1r,4r) stereochemistry eliminates the confounding effects of racemic or diastereomeric mixtures, making this compound suitable as a starting point for chemical probe development where target engagement requires precise spatial presentation of the pyrimidine ring . This is particularly relevant for targets with shallow binding pockets or those sensitive to the orientation of hydrogen-bonding heterocycles.

Computational Chemistry and Docking Studies

The compound's well-defined 3D structure, predictable physicochemical properties, and lack of extensive bioactivity data make it an ideal candidate for prospective computational modeling. Docking studies against kinase or GPCR targets can generate testable hypotheses before committing to expensive synthesis or biological testing. The computed differentiation from the methanesulfonyl analog (ΔXLogP3 ≈ -0.6) provides a quantitative basis for prioritizing virtual screening hits [1].

Quote Request

Request a Quote for 1-acetyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.